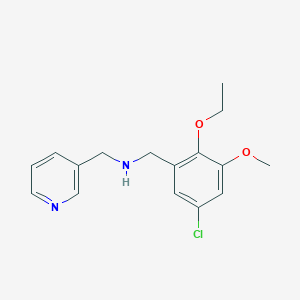
N-(5-chloro-2-ethoxy-3-methoxybenzyl)-N-(3-pyridinylmethyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-chloro-2-ethoxy-3-methoxybenzyl)-N-(3-pyridinylmethyl)amine is a chemical compound that belongs to the class of benzylamine derivatives. It has shown potential in various scientific research applications due to its unique properties.
Mecanismo De Acción
The mechanism of action of N-(5-chloro-2-ethoxy-3-methoxybenzyl)-N-(3-pyridinylmethyl)amine is not fully understood. However, it is believed that it works by inhibiting certain enzymes and proteins that are involved in the development and progression of various diseases.
Biochemical and Physiological Effects:
N-(5-chloro-2-ethoxy-3-methoxybenzyl)-N-(3-pyridinylmethyl)amine has been shown to have various biochemical and physiological effects. It has been found to have antioxidant properties, which can help protect cells from damage caused by free radicals. It has also been shown to have anti-inflammatory properties, which can help reduce inflammation in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(5-chloro-2-ethoxy-3-methoxybenzyl)-N-(3-pyridinylmethyl)amine in lab experiments is its unique properties, which make it a valuable tool for studying various diseases. However, one of the limitations of using this compound is that it is relatively expensive and difficult to synthesize.
Direcciones Futuras
There are several future directions for the study of N-(5-chloro-2-ethoxy-3-methoxybenzyl)-N-(3-pyridinylmethyl)amine. One area of research is to further understand its mechanism of action and how it can be used to treat various diseases. Another area of research is to develop more efficient and cost-effective synthesis methods for this compound. Finally, there is a need for more studies to determine the safety and efficacy of this compound in humans.
In conclusion, N-(5-chloro-2-ethoxy-3-methoxybenzyl)-N-(3-pyridinylmethyl)amine is a valuable compound for scientific research due to its unique properties. It has shown potential in the treatment of various diseases and has several advantages and limitations for lab experiments. Further research is needed to fully understand its mechanism of action, develop more efficient synthesis methods, and determine its safety and efficacy in humans.
Métodos De Síntesis
The synthesis of N-(5-chloro-2-ethoxy-3-methoxybenzyl)-N-(3-pyridinylmethyl)amine involves the reaction of 5-chloro-2-ethoxy-3-methoxybenzaldehyde with 3-pyridinemethanamine in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified using various techniques such as column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
N-(5-chloro-2-ethoxy-3-methoxybenzyl)-N-(3-pyridinylmethyl)amine has been extensively studied for its potential in various scientific research applications. It has shown promising results in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
Propiedades
Nombre del producto |
N-(5-chloro-2-ethoxy-3-methoxybenzyl)-N-(3-pyridinylmethyl)amine |
|---|---|
Fórmula molecular |
C16H19ClN2O2 |
Peso molecular |
306.79 g/mol |
Nombre IUPAC |
N-[(5-chloro-2-ethoxy-3-methoxyphenyl)methyl]-1-pyridin-3-ylmethanamine |
InChI |
InChI=1S/C16H19ClN2O2/c1-3-21-16-13(7-14(17)8-15(16)20-2)11-19-10-12-5-4-6-18-9-12/h4-9,19H,3,10-11H2,1-2H3 |
Clave InChI |
VVGWXYIOABWSCY-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1CNCC2=CN=CC=C2)Cl)OC |
SMILES canónico |
CCOC1=C(C=C(C=C1OC)Cl)CNCC2=CN=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(Dimethylamino)methylene]-N1,N1,N3,N3-tetramethyl-1,3-propanediaminium](/img/structure/B271564.png)
![5-[2-(4-Chlorobenzoyl)vinyl]-2-hydroxybenzoic acid methyl ester](/img/structure/B271567.png)
![2-{4-[(Isopentylamino)methyl]-2-methoxyphenoxy}ethanol](/img/structure/B271572.png)
![2-{4-[(Isopentylamino)methyl]-2-methoxyphenoxy}acetamide](/img/structure/B271573.png)
![N-(3-methoxypropyl)-N-[3-(2-pyrimidinyloxy)benzyl]amine](/img/structure/B271574.png)
![{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}(3-methoxypropyl)amine](/img/structure/B271575.png)
![N-{[5-(2-chlorophenyl)-2-furyl]methyl}-N-(3-methoxypropyl)amine](/img/structure/B271576.png)



![2-[(3-{[4-(Methylthio)benzyl]amino}propyl)amino]ethanol](/img/structure/B271585.png)
![2-({3-[(4-Ethoxybenzyl)amino]propyl}amino)ethanol](/img/structure/B271586.png)
